molecular formula C15H10N2O3 B2937213 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 354120-96-0

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B2937213
CAS No.: 354120-96-0
M. Wt: 266.256
InChI Key: UNBYRRRFRXRQPW-UHFFFAOYSA-N
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Description

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyridine and pyrrole rings in its structure contributes to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylphenylhydrazine with 2,3-dichloropyridine in the presence of a base, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways that regulate cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetylphenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-(3-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c1-9(18)10-4-2-5-11(8-10)17-14(19)12-6-3-7-16-13(12)15(17)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBYRRRFRXRQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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